molecular formula C22H19F3N4O3 B6575200 3-(2-methylpropyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1105222-05-6

3-(2-methylpropyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6575200
CAS No.: 1105222-05-6
M. Wt: 444.4 g/mol
InChI Key: ICTAVMZMNCVHFE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethyl group, a phenyl group, an oxadiazole ring, and a tetrahydroquinazoline dione group. These groups could potentially confer interesting chemical and physical properties to the compound .


Molecular Structure Analysis

The presence of the trifluoromethyl group could introduce strong electron-withdrawing effects, which could influence the reactivity of the compound . The oxadiazole ring is a heterocyclic compound that is often used in medicinal chemistry due to its stability and bioactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group and the oxadiazole ring. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Future Directions

The presence of the trifluoromethyl group and the oxadiazole ring suggests that this compound could have potential applications in medicinal chemistry . Future research could explore its biological activity and potential uses in drug development.

Properties

IUPAC Name

3-(2-methylpropyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O3/c1-13(2)11-29-20(30)16-5-3-4-6-17(16)28(21(29)31)12-18-26-19(27-32-18)14-7-9-15(10-8-14)22(23,24)25/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTAVMZMNCVHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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